molecular formula C8H10N2O B1523895 3-Amino-5-methylbenzamide CAS No. 1169516-89-5

3-Amino-5-methylbenzamide

Cat. No.: B1523895
CAS No.: 1169516-89-5
M. Wt: 150.18 g/mol
InChI Key: ONNOAUFBLDQIQW-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzamide is a chemical compound with the CAS Number: 1169516-89-5 . It has a molecular weight of 150.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is the same, and its Inchi Code is 1S/C8H10N2O/c1-5-2-6 (8 (10)11)4-7 (9)3-5/h2-4H,9H2,1H3, (H2,10,11) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

DNA Repair and Cellular Processes

3-Amino-5-methylbenzamide, often studied in the form of 3-aminobenzamide, has been a focus in research related to DNA repair processes. It's commonly used as an inhibitor of poly(ADP-ribose) synthesis, a significant process in DNA repair. Studies have shown that 3-aminobenzamide can influence DNA break frequencies in cells damaged by methyl methane sulfonate, indicating a complex relationship with DNA repair mechanisms (Cleaver, Milam, & Morgan, 1985).

Thermal Stability and Chemical Properties

Research has also explored the thermal stability of related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA). This includes studies on the decomposition temperature and heat release during thermal decomposition, contributing to our understanding of the chemical properties and stability of these compounds under various conditions (Cong & Cheng, 2021).

Cancer Research and Anti-Tumor Activity

There's a significant interest in the role of 3-aminobenzamide derivatives in cancer research. Studies have synthesized novel derivatives and evaluated their anti-tumor activity, showing promising results in vitro. These studies contribute to the development of new therapeutic agents in cancer treatment (Li, 2014).

Impact on Cardiovascular Function

Research has also explored the cardiovascular effects of similar compounds. For example, studies on 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide, an anti-ulcer drug, have shown it can influence blood flow and cardiac contractility, offering insights into the cardiovascular implications of these types of compounds (Hirohashi, Takasuna, Asano, Ryokawa, & Tamura, 1993).

Influence on DNA Precursor Metabolism

Further studies have noted that 3-aminobenzamide can affect DNA precursor metabolism. This includes its impact on the incorporation of nucleotides into DNA, suggesting a broader influence on cellular metabolic processes beyond its role as a poly(ADP-ribose) synthetase inhibitor (Milam, Thomas, & Cleaver, 1986).

Repellent Effectiveness and Toxicology

In the field of entomology and toxicology, studies have evaluated the effectiveness and toxicity of compounds like N,N-diethyl-3-methylbenzamide (DEET) as insect repellents. This research contributes to our understanding of the use of these compounds in pest control and their impact on non-target organisms (Alzogaray, 2015).

Gastroprokinetic Activity

Another area of interest is the potential gastroprokinetic activity of benzamides bearing different alicyclic structures. These studies offer insights into how modifications to the benzamide structure can influence its effectiveness in gastrointestinal applications (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Amino-5-methylbenzamide is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The primary target of this compound is the PARP enzyme, which plays a crucial role in maintaining the integrity of the genome and regulating gene expression.

Mode of Action

The compound interacts with its target, the PARP enzyme, by inhibiting its activity. This inhibition decreases the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . It also inhibits biogenic amine degradation, which increases cellular and pericellular catecholamines in a variety of immune and some non-immune cells . This decrease in end product metabolites and increase in catecholamines can play a significant role in the anti-inflammatory effects of this compound .

Biochemical Pathways

The inhibition of the PARP enzyme by this compound affects several biochemical pathways. The most significant of these is the DNA repair pathway, where the inhibition of PARP leads to a decrease in the repair of single-strand DNA breaks . This can result in the accumulation of DNA damage, potentially leading to cell death. Additionally, the compound’s action can affect the regulation of gene expression and programmed cell death .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the PARP enzyme, leading to a decrease in DNA repair and potential accumulation of DNA damage . On a cellular level, this can lead to cell death, particularly in cells with high levels of DNA damage. Additionally, the compound’s anti-inflammatory effects can lead to a decrease in inflammation and potentially provide therapeutic benefits in conditions characterized by excessive inflammation .

Properties

IUPAC Name

3-amino-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNOAUFBLDQIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.